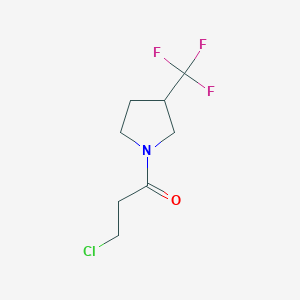
3-氯-1-(3-(三氟甲基)吡咯烷-1-基)丙烷-1-酮
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives have been reported to exhibit a wide range of biological activities . The design of new molecules often starts by studying the binding conformation of existing compounds .科学研究应用
吡咯烷在药物发现中的应用
吡咯烷及其衍生物,包括与“3-氯-1-(3-(三氟甲基)吡咯烷-1-基)丙烷-1-酮”类似的结构,因其在治疗人类疾病中的潜力而被广泛研究。人们对基于吡咯烷的化合物的兴趣源于它们有效探索药效团空间、有助于立体化学和增加三维覆盖的能力,这对于开发具有靶向选择性的生物活性分子至关重要。吡咯烷衍生物据报道表现出一系列生物活性,突出了它们在药物化学中的重要性 (Li Petri 等人,2021 年)。
催化和化学路线
研究还探讨了涉及与“3-氯-1-(3-(三氟甲基)吡咯烷-1-基)丙烷-1-酮”在结构上相关的化合物的催化过程,特别是在从甘油生产 1,3-丙二醇的背景下。这一研究领域突出了此类化合物在通过评估工艺变量以及活性酸和金属相对活性和选择性的影响来提高化学市场竞争力中的重要性 (da Silva Ruy 等人,2020 年)。
化学抑制和代谢研究
包括与“3-氯-1-(3-(三氟甲基)吡咯烷-1-基)丙烷-1-酮”的结构相关的化学抑制剂在调节细胞色素 P450 同工酶中的作用得到了重新评估,从而深入了解了这些抑制剂的选择性和效力。这项研究对于理解药物-药物相互作用和各种药物的代谢至关重要 (Khojasteh 等人,2011 年)。
环境和可持续性应用
对生物生产的二醇(如 1,3-丙二醇)的下游加工的研究突出了使用此类化合物的环境和可持续性方面。该研究强调需要改进的回收和纯化方法,以降低生产成本并提高生物生产化学品的可持续性 (Xiu & Zeng,2008 年)。
未来方向
The pyrrolidine ring and its derivatives, including 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, have a wide range of applications in drug discovery and development . The future directions in this field may involve the design of new pyrrolidine compounds with different biological profiles .
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
生化分析
Biochemical Properties
3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring structure allows it to engage in specific binding interactions with target proteins, potentially modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell .
Cellular Effects
The effects of 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, the compound can modulate pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it may affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It may bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These metabolites may have distinct biological activities, contributing to the overall effects of the compound. Additionally, the compound may influence metabolic flux, altering the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, as it may accumulate in certain tissues or organelles, leading to localized effects .
Subcellular Localization
The subcellular localization of 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
属性
IUPAC Name |
3-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO/c9-3-1-7(14)13-4-2-6(5-13)8(10,11)12/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSRTNHOLGMXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


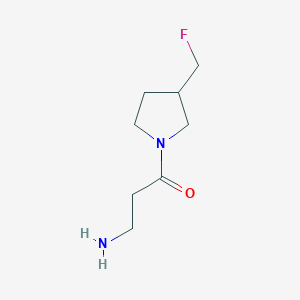





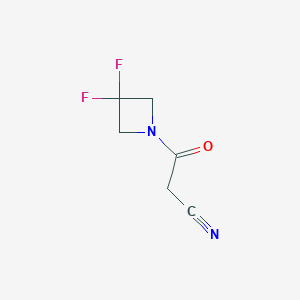
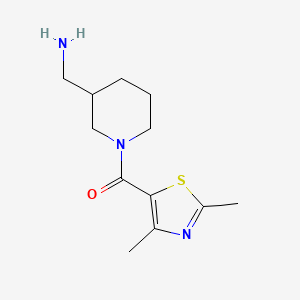
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)
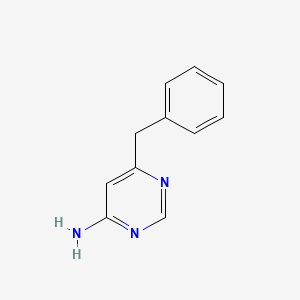
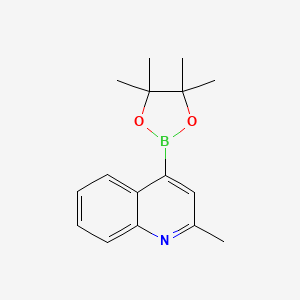
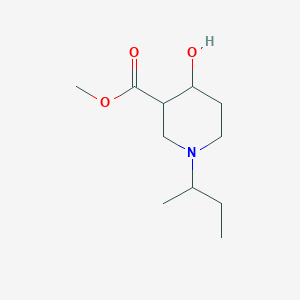
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)

